2,4,5-Trichlorobenzotrichloride

Beschreibung

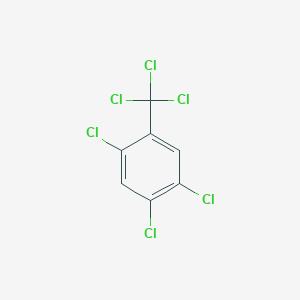

2,4,5-Trichlorobenzotrichloride (C₆HCl₃·CCl₃) is a highly halogenated aromatic compound characterized by three chlorine atoms attached to the benzene ring at positions 2, 4, and 5, along with an additional trichloromethyl (-CCl₃) group. This structure imparts strong electron-withdrawing properties, making the compound highly reactive in electrophilic substitution and nucleophilic aromatic substitution reactions. It is primarily utilized as an intermediate in the synthesis of agrochemicals, dyes, and pharmaceuticals, where its chlorinated structure enhances stability and bioactivity .

Eigenschaften

IUPAC Name |

1,2,4-trichloro-5-(trichloromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl6/c8-4-2-6(10)5(9)1-3(4)7(11,12)13/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWXVFFEHIPOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

2,4,5-Trichlorobenzotrichloride can be synthesized through several methods. One common method involves the chlorination of p-chlorobenzotrichloride with chlorine or an agent that releases chlorine at a temperature between 0°C and 180°C . This process results in the formation of 2,4,5-Trichlorobenzotrichloride along with other chlorinated by-products. Industrial production methods often involve the use of ferric chloride as a catalyst to enhance the reaction efficiency and yield .

Analyse Chemischer Reaktionen

2,4,5-Trichlorobenzotrichloride undergoes various chemical reactions, including substitution, reduction, and oxidation. Common reagents used in these reactions include chlorine, sodium hydroxide, and reducing agents like lithium aluminum hydride. For instance, the compound can undergo nucleophilic substitution reactions to form different derivatives, depending on the reagents and conditions used . Major products formed from these reactions include other chlorinated aromatic compounds and intermediates used in further chemical synthesis.

Wissenschaftliche Forschungsanwendungen

2,4,5-Trichlorobenzotrichloride has a wide range of applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is studied for its potential effects on living organisms and its role in environmental pollution. In medicine, it is investigated for its potential use in drug development and as a precursor for pharmaceuticals. Additionally, it is used in industrial research for the development of new materials and chemical processes .

Wirkmechanismus

The mechanism of action of 2,4,5-Trichlorobenzotrichloride involves its interaction with molecular targets and pathways in biological systems. It can act as a chlorinating agent, introducing chlorine atoms into organic molecules. This reactivity is due to the presence of multiple chlorine atoms in its structure, which makes it highly electrophilic. The compound can also undergo redox reactions, affecting cellular processes and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

3,4,5-Trichlorobenzotrifluoride (C₆Cl₃F₃)

- Structural Differences : Replaces the trichloromethyl (-CCl₃) group with a trifluoromethyl (-CF₃) group.

- Reactivity : The -CF₃ group is less electron-withdrawing than -CCl₃, reducing electrophilicity at the aromatic ring. This results in slower substitution reactions compared to 2,4,5-Trichlorobenzotrichloride .

- Applications : Primarily used in fluorinated polymer synthesis and as a precursor for liquid crystals.

2,3,4-Trichloro-5-fluorobenzoyl Chloride (C₇Cl₃FO)

- Structural Differences : Features a fluorine atom at position 5 and a benzoyl chloride (-COCl) group instead of -CCl₃.

- Reactivity : The -COCl group enhances acylating ability, making it reactive toward amines and alcohols. The fluorine atom further polarizes the aromatic ring, increasing electrophilicity at meta positions .

- Applications : Key intermediate in synthesizing antifungal agents and herbicides.

2,4,5-Trifluoro-3-methoxybenzoyl Chloride (C₈H₄ClF₃O₂)

- Structural Differences : Incorporates a methoxy (-OCH₃) group at position 3 and fluorine atoms at 2, 4, and 5.

- Reactivity : The electron-donating methoxy group directs electrophilic substitution to ortho/para positions, contrasting with the chlorine-dominated regioselectivity in 2,4,5-Trichlorobenzotrichloride .

- Applications: Used in synthesizing fluoroquinolone antibiotics like moxifloxacin.

Industrial and Environmental Considerations

- Synthetic Utility : 2,4,5-Trichlorobenzotrichloride’s reactivity makes it valuable for synthesizing polychlorinated biphenyls (PCBs), though its use is restricted due to environmental regulations. Fluorinated analogues like 3,4,5-Trichlorobenzotrifluoride are preferred in greener chemistry applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.